molecular formula C15H15NO2 B2949524 (2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide CAS No. 468758-86-3

(2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2949524
CAS No.: 468758-86-3
M. Wt: 241.29
InChI Key: JFRTZNWTZLLXGF-AATRIKPKSA-N
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Description

(2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide is an organic compound characterized by the presence of a furan ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide typically involves the condensation of 3,5-dimethylphenylamine with furan-2-carboxaldehyde under acidic or basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction with an appropriate phosphonium ylide to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: The corresponding amide.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3,5-dimethylphenyl)-3-(thiophen-2-yl)prop-2-enamide
  • (2E)-N-(3,5-dimethylphenyl)-3-(pyridin-2-yl)prop-2-enamide

Uniqueness

(2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

(E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-8-12(2)10-13(9-11)16-15(17)6-5-14-4-3-7-18-14/h3-10H,1-2H3,(H,16,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRTZNWTZLLXGF-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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